(2-Methoxyphenyl)(4-methoxyphenyl)methanol
CAS No.:
Cat. No.: VC13300690
Molecular Formula: C15H16O3
Molecular Weight: 244.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16O3 |
|---|---|
| Molecular Weight | 244.28 g/mol |
| IUPAC Name | (2-methoxyphenyl)-(4-methoxyphenyl)methanol |
| Standard InChI | InChI=1S/C15H16O3/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2/h3-10,15-16H,1-2H3 |
| Standard InChI Key | PZTCHFCMZOXVNP-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)O |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a central methanol group () bridging two aromatic rings: a 2-methoxyphenyl group and a 4-methoxyphenyl group. The methoxy substituents () at the ortho and para positions introduce steric and electronic effects that influence reactivity. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.28 g/mol |
| Calculated LogP | ~2.9 (estimated via analogy) |
| Hydrogen Bond Donors/Acceptors | 1 donor, 3 acceptors |
The absence of reported melting/boiling points or spectral data (e.g., IR, NMR) in literature underscores the need for experimental characterization.
Synthesis and Reaction Pathways
Hypothetical Synthetic Routes
While no direct synthesis of (2-Methoxyphenyl)(4-methoxyphenyl)methanol is documented, analogous diarylmethanols are typically synthesized via:
Grignard Reaction:
Aryl Grignard reagents (e.g., 2-methoxyphenylmagnesium bromide) reacting with 4-methoxybenzaldehyde would yield the target compound after acidic workup. This method aligns with protocols for related structures like (2-methoxyphenyl)(phenyl)methanol.
Friedel-Crafts Alkylation:
Electrophilic substitution using methoxy-substituted benzaldehydes and arenes in the presence of Lewis acids (e.g., AlCl₃) could form the diarylmethanol backbone .
Key Reactions
The compound’s reactivity is governed by its methanol and methoxy groups:
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Oxidation: Likely oxidizes to (2-methoxyphenyl)(4-methoxyphenyl)ketone using agents like PCC or KMnO₄.
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Reduction: Catalytic hydrogenation may reduce the methanol to a methylene group, forming (2-methoxyphenyl)(4-methoxyphenyl)methane.
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Ether Cleavage: Treatment with HBr or HI could demethylate methoxy groups to hydroxyls, yielding a diphenol derivative.
Industrial and Research Applications
Pharmaceutical Intermediate
As a bifunctional alcohol, the compound serves as a precursor for:
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Ether Derivatives: Alkylation to produce prodrugs with enhanced bioavailability.
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Chiral Ligands: Use in asymmetric catalysis due to its stereogenic center.
Materials Science
Methoxy groups confer UV stability, making the compound a candidate for:
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Polymer Additives: Stabilizing agents against photodegradation.
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Liquid Crystals: Mesogenic properties from planar aromatic systems.
Challenges and Future Directions
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Synthetic Optimization: Developing high-yield, enantioselective routes remains critical.
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Biological Profiling: Systematic studies on pharmacokinetics, toxicity, and target engagement are absent.
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Computational Modeling: QSAR studies could predict bioactivity and guide structural modifications.
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